N-(2-Chloro-6-methylphenyl)-3-oxobutanamide

Thermal Properties Process Chemistry Solid-State Chemistry

Choose N-(2-Chloro-6-methylphenyl)-3-oxobutanamide for its precisely defined 2-chloro-6-methyl substitution pattern, which ensures consistent reaction kinetics and downstream product quality. Unlike generic acetoacetamides, this specific isomer delivers reliable melting point (123–124 °C), optimal lipophilicity (LogP 1.6), and proven reactivity in constructing pyrazoles, isoxazoles, pyrimidines, and azo pigments. Substituting unverified alternatives risks >20 °C melting point shifts that compromise synthetic protocols. Available at 98% purity with flexible pack sizes from research to bulk scale.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
CAS No. 91089-62-2
Cat. No. B1592360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloro-6-methylphenyl)-3-oxobutanamide
CAS91089-62-2
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)CC(=O)C
InChIInChI=1S/C11H12ClNO2/c1-7-4-3-5-9(12)11(7)13-10(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15)
InChIKeyNRVXULLHSFITHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-(2-Chloro-6-methylphenyl)-3-oxobutanamide (CAS 91089-62-2) for Research & Industrial Application


N-(2-Chloro-6-methylphenyl)-3-oxobutanamide (CAS 91089-62-2), also known as 6-Chloro-o-acetacetotoluidide, is an acetoacetamide derivative with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol . It is a substituted aromatic amide that contains a reactive β-ketoester moiety, making it a versatile intermediate for the synthesis of more complex molecules. The compound is primarily supplied as a solid for research and industrial use .

Why N-(2-Chloro-6-methylphenyl)-3-oxobutanamide Cannot Be Simply Replaced by Other Acetoacetamides


The acetoacetamide class of compounds shares a common backbone, but subtle variations in the aromatic substitution pattern profoundly alter key physicochemical properties such as melting point, density, and lipophilicity. These changes can dramatically affect the compound's solubility, reaction kinetics, and processability in downstream applications, making direct substitution a high-risk endeavor. For example, simply changing the substituent from a methyl to a chloro group or altering the substitution pattern can shift the melting point by over 20°C, which can compromise synthetic protocols or final product quality .

Quantified Differentiation of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide vs. Key Analogs


Enhanced Thermal Stability: Melting Point Comparison with N-(2-methylphenyl)-3-oxobutanamide

N-(2-Chloro-6-methylphenyl)-3-oxobutanamide exhibits a significantly higher melting point compared to its non-chlorinated, mono-methyl analog N-(2-methylphenyl)-3-oxobutanamide. This indicates stronger intermolecular forces in the solid state, which can translate to better stability during storage and handling .

Thermal Properties Process Chemistry Solid-State Chemistry

Increased Density for Streamlined Downstream Processing

The target compound has a higher density than the unsubstituted analog N-(2-methylphenyl)-3-oxobutanamide. This difference is attributable to the increased molecular weight from the chlorine substitution and potentially more efficient crystal packing .

Physical Properties Formulation Material Science

Superior Lipophilicity for Enhanced Reactivity in Organic Solvents

The presence of both a chlorine and a methyl group on the phenyl ring increases the compound's lipophilicity as measured by its calculated LogP value. This suggests it will have greater solubility in non-polar organic solvents compared to analogs with less substitution .

Lipophilicity Solubility Reaction Optimization

A Purity Profile Aligned with Industrial-Grade Research Use

The compound is commercially available at a high purity standard suitable for a range of research and industrial applications. This is consistent with its classification as a pharmaceutical intermediate, where high purity is a baseline requirement .

Quality Control Purity Procurement

High-Value Application Scenarios for N-(2-Chloro-6-methylphenyl)-3-oxobutanamide


Pharmaceutical Intermediate for Heterocycle Synthesis

N-(2-Chloro-6-methylphenyl)-3-oxobutanamide is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds. Its β-ketoamide structure is a versatile building block for constructing nitrogen-containing heterocycles like pyrazoles, isoxazoles, and pyrimidines, which are core scaffolds in many drug molecules. The specific 2-chloro-6-methylphenyl substitution pattern can be crucial for imparting desired biological activity or improving pharmacokinetic properties in the final drug candidate .

Agrochemical Building Block for Pesticide Formulation

The compound is reported to be widely used in the formulation of pesticides and herbicides to suppress weeds . Its chloro- and methyl-substituted aromatic ring, combined with the reactive acetoacetamide group, allows for the creation of novel agrochemicals with potentially improved efficacy, selectivity, or environmental profile compared to existing products.

Synthesis of Specialty Dyes and Pigments

Aryl-substituted acetoacetamides, such as N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, serve as important intermediates in the synthesis of organic pigments and dyes, particularly azo pigments like Pigment Yellow 63 . The specific substituents on the aryl ring influence the pigment's color, lightfastness, and other physical properties, making precise control over the intermediate's structure essential for achieving desired final product specifications.

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